

Application Note: Comprehensive Analytical Characterization of Azocane-2-carboxylic Acid Hydrochloride

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Compound of Interest

Compound Name:	<i>Azocane-2-carboxylic acid hydrochloride</i>
CAS No.:	1803565-99-2
Cat. No.:	B1529020

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Executive Summary & Chemical Context

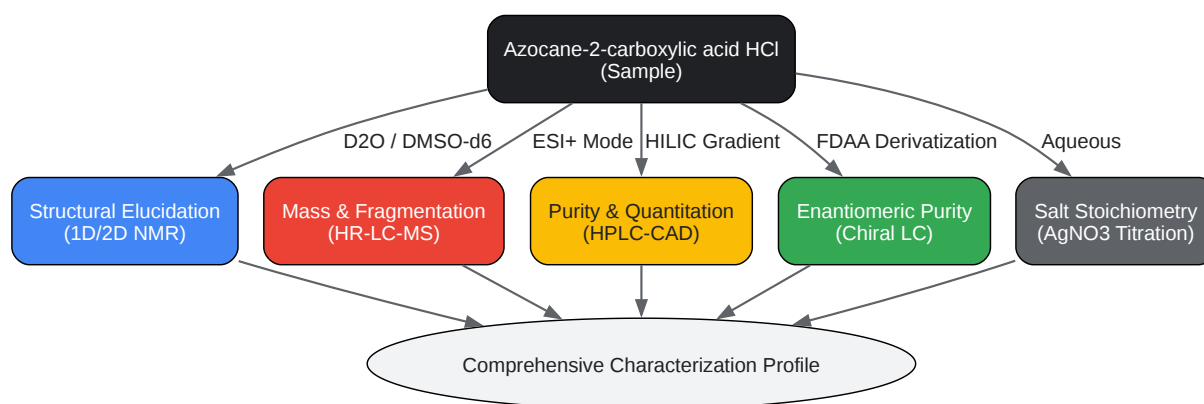
Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is an eight-membered, nitrogen-containing aliphatic α -amino acid scaffold (1)[1]. As a highly versatile, unnatural lipophilic amino acid, it is frequently utilized in the asymmetric synthesis of peptidomimetics and novel therapeutics (2)[2]. However, its structural features—specifically its zwitterionic nature, lack of a UV-absorbing chromophore, and hygroscopic hydrochloride salt form—render standard analytical approaches ineffective. This application note outlines a multi-modal, self-validating analytical strategy designed to rigorously determine the identity, purity, and enantiomeric excess of this critical building block.

Rationale for Analytical Modalities (Causality & Design)

As a Senior Application Scientist, it is critical to design workflows based on the fundamental physicochemical properties of the analyte rather than relying on generic templates:

- **Detector Selection (The Chromophore Problem):** Azocane-2-carboxylic acid lacks conjugated π -systems or aromatic rings, making standard UV detection at 210–254 nm highly susceptible to solvent interference and baseline drift. Consequently, universal mass-dependent detection via Charged Aerosol Detection (CAD) or pre-column derivatization is analytically mandated.
- **Chromatographic Retention (The Polarity Problem):** As a polar hydrochloride salt, the molecule exhibits negligible retention on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the zwitterionic species and achieve baseline resolution from void volume interferences.
- **Structural Elucidation (The Flexibility Problem):** The eight-membered azocane ring is conformationally flexible, leading to severe proton signal overlap in the aliphatic region (1.2–2.0 ppm) during 1D ^1H NMR. Two-dimensional techniques (COSY and HSQC) are essential to unambiguously trace the spin system from the α -proton to the nitrogen-adjacent protons.

Analytical Workflow



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Figure 1: Multi-modal analytical workflow for Azocane-2-carboxylic acid HCl characterization.

Detailed Experimental Protocols & System

Suitability

Protocol A: Structural Elucidation via High-Resolution NMR

- Causality: D₂O is selected as the solvent due to the high solubility of the hydrochloride salt, though it induces rapid deuterium exchange of the -NH₂ and -COOH protons. 2D COSY and HSQC are mandatory to resolve the overlapping methylene multiplets (C3 to C7) inherent to the flexible 8-membered ring.
- Step-by-Step Methodology:
 - Sample Preparation: Dissolve 15 mg of Azocane-2-carboxylic acid HCl in 0.6 mL of D₂O (99.9% D).
 - Acquisition: Acquire a 1D ¹H spectrum (16 scans, relaxation delay 2s) and a 1D ¹³C spectrum (1024 scans) at 298 K on a 400 MHz or higher instrument.
 - 2D Correlation: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra.
- Self-Validation (Trustworthiness): A preliminary 1D ¹H scan of the solvent blank (D₂O) must be executed to establish the exact chemical shift of the residual HOD peak. This ensures the water suppression sequence does not inadvertently mask the critical α-proton signal at ~4.0 ppm.

Protocol B: Chromatographic Purity via HILIC-CAD

- Causality: The lack of a UV chromophore (1)[1] renders standard UV detection ineffective. CAD provides a universal, mass-dependent response independent of optical properties. The polar nature of the salt dictates the use of HILIC to achieve adequate retention.
- Step-by-Step Methodology:
 - Mobile Phase: Prepare Mobile Phase A (20 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile).

- Column: ZIC-HILIC (150 x 4.6 mm, 3 μ m) maintained at 30°C.
- Gradient: Run a gradient from 90% B to 40% B over 15 minutes at a flow rate of 1.0 mL/min.
- Detection: Set CAD evaporation temperature to 35°C and data collection rate to 10 Hz.
- Self-Validation (Trustworthiness): CAD response is inherently non-linear. A 5-point quadratic calibration curve ($R^2 > 0.995$) using a certified reference standard must be generated prior to sample analysis. A diluent blank injection is mandatory to rule out ghost peaks originating from the HILIC gradient.

Protocol C: Exact Mass & Fragmentation via HR-LC-MS

- Causality: To confirm the molecular weight of the free base (157.21 g/mol) (3)[3]. Electrospray Ionization in positive mode (ESI+) is ideal for protonating the secondary amine of the azocane ring.
- Step-by-Step Methodology:
 - Sample Dilution: Dilute the sample to 1 μ g/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
 - Infusion/Injection: Inject 2 μ L into a high-resolution Q-TOF or Orbitrap mass spectrometer.
 - Parameters: Capillary voltage 3.0 kV, desolvation temperature 350°C. Acquire in MS/MS mode with a collision energy ramp (10-30 eV) to induce fragmentation.
- Self-Validation (Trustworthiness): The mass spectrometer must be tuned and calibrated with a known standard (e.g., sodium formate cluster) immediately prior to acquisition to guarantee mass accuracy within ± 5 ppm.

Protocol D: Enantiomeric Purity via Pre-Column Derivatization

- Causality: Azocane-2-carboxylic acid possesses a stereocenter at the C2 position. Asymmetric syntheses of its derivatives mandate strict enantiomeric excess (ee%) determination ([2]). To avoid the cost and fragility of chiral stationary phases, pre-column

derivatization with Marfey's Reagent (FDAA) is employed. This converts the enantiomers into diastereomers, enabling baseline resolution on a standard C18 column while simultaneously introducing a strong UV chromophore (340 nm).

- Step-by-Step Methodology:
 - Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.
 - Sample Derivatization: Mix 50 μL of the sample (1 mg/mL in water) with 100 μL of FDAA solution and 20 μL of 1 M NaHCO_3 .
 - Incubation: Heat the mixture at 40°C for 1 hour to ensure complete nucleophilic aromatic substitution.
 - Quenching: Terminate the reaction by adding 20 μL of 1 M HCl, followed by dilution with 810 μL of mobile phase A.
 - Chromatography: Inject 10 μL onto a C18 column (150 x 4.6 mm, 3 μm) using a linear gradient of water/acetonitrile (both containing 0.1% TFA). Monitor at 340 nm.
- Self-Validation (Trustworthiness): A derivatization blank (FDAA + diluent without the amino acid) must be prepared and injected. This control is critical to identify unreacted FDAA and its hydrolysis products, preventing false integration of these peaks as enantiomeric impurities.

Protocol E: Salt Stoichiometry via Argentometric Titration

- Causality: Because the compound is supplied as a hydrochloride salt (1)[1], variations in the HCl stoichiometry directly impact the active pharmaceutical ingredient (API) weight calculations for downstream solid-phase peptide synthesis.
- Step-by-Step Methodology:
 - Preparation: Dissolve 50 mg of the sample in 50 mL of deionized water.

- Titration: Titrate with 0.1 M AgNO₃ using a potentiometric titrator equipped with an Ag/AgCl selective electrode.
- Calculation: Calculate the chloride mass fraction based on the equivalence point volume.
- Self-Validation (Trustworthiness): The 0.1 M AgNO₃ titrant must be standardized against a primary standard (e.g., NIST-traceable NaCl) in triplicate (RSD < 0.5%) before analyzing the sample.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (D₂O, 400 MHz)

Position	¹ H Shift (ppm)	¹³ C Shift (ppm)	Multiplicity / Assignment
C1 (Carbonyl)	-	~174.5	C=O (Quaternary)
C2 (α-CH)	~4.05	~61.2	dd, 1H (adjacent to N and COOH)
C8 (ε-CH ₂)	~3.25	~45.8	m, 2H (adjacent to N)
C3-C7 (Aliphatic)	1.40 - 2.10	22.0 - 29.5	Overlapping multiplets, 10H

Table 2: HILIC-CAD Chromatographic Parameters

Parameter	Specification
Column	ZIC-HILIC, 150 x 4.6 mm, 3 μ m
Mobile Phase A	20 mM Ammonium Formate (pH 3.0)
Mobile Phase B	Acetonitrile (100%)
Gradient	90% B to 40% B (15 min)
Flow Rate	1.0 mL/min
Detector	Charged Aerosol Detector (CAD), 35°C
Injection Volume	5 μ L

Table 3: LC-MS ESI+ Fragmentation Profile

Ion Type	Expected m/z	Assignment / Loss
[M+H] ⁺	158.1176	Protonated molecular ion
Fragment 1	140.1070	[M+H - H ₂ O] ⁺ (Loss of water)
Fragment 2	112.1121	[M+H - HCOOH] ⁺ (Loss of formic acid)

References

- Title: Asymmetric synthesis of α -alkylated α -amino acids: azocane-2-carboxylic acids
Source: Tetrahedron Letters URL:[\[Link\]](#)

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Sources

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- [2. experts.umn.edu \[experts.umn.edu\]](#)
- [3. 14026-63-2|Azocane-2-carboxylic acid|BLD Pharm \[bldpharm.com\]](#)
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